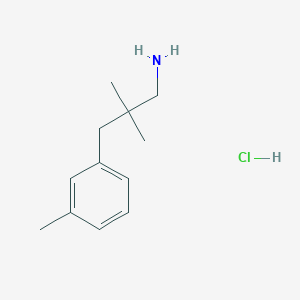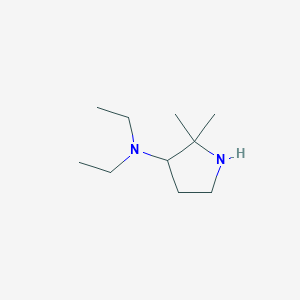
2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride
説明
科学的研究の応用
Heterocyclic Amines and Health
Carcinogenic Heterocyclic Amines in Food
Research has highlighted the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet, indicating human exposure to these compounds through food. These findings underscore the importance of understanding the health implications of dietary intake of heterocyclic amines (Ushiyama et al., 1991).
Metabolism and Pharmacokinetics of Amines
Studies on the metabolism and pharmacokinetics of specific amines, such as N,N-dimethyl-2-phenylpropan-1-amine, provide valuable data on their behavior in the human body, including absorption, distribution, metabolism, and excretion. These insights are crucial for understanding the potential health effects of exposure to these compounds (Wójtowicz et al., 2016).
Amines in Disease and Treatment
Amines and Prostate Cancer Risk
Dietary heterocyclic amines, formed during the cooking of meat and fish, have been investigated for their association with prostate cancer risk. Genetic variations in metabolism genes may modify the risk associated with these compounds, indicating the complex interplay between diet, genetics, and cancer risk (Koutros et al., 2009).
Biomonitoring of Aromatic Amine Metabolites
The development of methods for the biomonitoring of metabolites of heterocyclic aromatic amines in human urine offers a tool for assessing human exposure to these compounds, which are known for their carcinogenic potential. Such methods are crucial for epidemiological studies and risk assessment (Stillwell et al., 1999).
Environmental and Exposure Studies
- Environmental Exposure to Pesticides: Research into the environmental exposure of children to organophosphorus and pyrethroid pesticides in South Australia highlights the widespread chronic exposure of the population to potentially neurotoxic compounds. Understanding the sources and pathways of exposure to these and similar chemicals is essential for public health (Babina et al., 2012).
特性
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10-5-4-6-11(7-10)8-12(2,3)9-13;/h4-7H,8-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCUMJMDKHSNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484621.png)










![1-Methyl-4,7-dihydropyrano[3,4-d]imidazol-6(1H)-one](/img/structure/B1484638.png)
